molecular formula C13H19NO3 B555497 h-d-Tyr-otbu CAS No. 87553-74-0

h-d-Tyr-otbu

Cat. No. B555497
CAS RN: 87553-74-0
M. Wt: 237.29 g/mol
InChI Key: DIGHFXIWRPMGSA-LLVKDONJSA-N
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Description

H-D-Tyr-OtBu, also known as tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate, is a chemical compound with the CAS Number: 87553-74-0 . It has a molecular weight of 237.3 and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of H-D-Tyr-OtBu is C13H19NO3 . It contains a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amine, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

H-D-Tyr-OtBu is a solid compound . It has a molecular weight of 237.3 . The compound is very slightly soluble in cold water .

Scientific Research Applications

  • Development of Opioid Receptor Agonists : h-d-Tyr-otbu is used in synthesizing BUBU [H-Tyr-D.Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)-OH], a highly selective and potent agonist for δ opioid receptors. BUBU demonstrates significant resistance to degradation by rat serum and brain membrane, showcasing its stability and potential for in vivo use (Delay-Goyet et al., 1991).

  • Pharmacological Studies of Delta-Opioid Receptors : Another study utilized BUBU to explore δ-opioid receptors' role in pharmacological responses. The study found that BUBU, due to its selectivity for δ receptors, could be instrumental in characterizing the responses induced by selective stimulation of these receptors after systemic administration (Delay-Goyet et al., 1991).

  • Investigations in Analgesia and Nociception : h-d-Tyr-otbu based compounds like DSTBULET, which acts as a δ-opioid receptor agonist, have been studied for their potential in spinal antinociception, a process related to the reduction of pain sensation. These studies offer insights into the role of δ-opioid receptors in spinal nociceptive processing (Kalso et al., 1992).

  • Selective Ligand for Opioid Receptors : The compound has also been used in the synthesis of selective ligands for in vivo studies of opioid receptors. This includes research on BUBUC, a peptide demonstrating high selectivity and activity at delta-opioid receptors, which could help characterize the physiological role of these receptors (Gacel et al., 1990).

  • Bioavailability and In Vivo Binding : The bioavailability and in vivo binding properties of compounds like BUBU and BUBUC, incorporating h-d-Tyr-otbu, have been a focus area, highlighting their potential for systemic administration and specific receptor targeting (Ruiz‐Gayo et al., 1990).

Safety And Hazards

H-D-Tyr-OtBu is associated with certain hazards. The safety information pictograms indicate that it’s classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHFXIWRPMGSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

h-d-Tyr-otbu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Wu, W Cai, X Chen - Molecular imaging and biology, 2006 - Springer
Purpose Cell adhesion molecule integrin α v β 3 is an excellent target for tumor interventions because of its unique expression on the surface of several types of solid tumor cells and on …
Number of citations: 137 link.springer.com
KT Cheng - europepmc.org
Indocyanine 7 (Cy7)–tetrameric arginine-glycine-aspartic acid peptide (Cy7 E {E [c (RGDyK)] 2} 2) is an integrin-targeted molecular imaging agent developed for near-infrared (NIR) …
Number of citations: 2 europepmc.org
KT Cheng - 2010 - europepmc.org
Background [Abstract] Indocyanine 7 (Cy7)–tetrameric arginine-glycine-aspartic acid peptide (Cy7 E {E [c (RGDyK)] 2} 2) is an integrin-targeted molecular imaging agent developed for …
Number of citations: 1 europepmc.org
SA Roux - 2008 - hal.science
Formation de nanotube de peptides issus de dérivés du lanréotide, un octapeptide synthétique. Des diamètres différents ont été obtenues par la variation d'un acide aminé spécifique. …
Number of citations: 0 hal.science

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